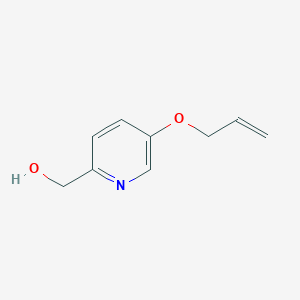
(5-(Allyloxy)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Allyloxy)pyridin-2-yl)methanol: is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, featuring an allyloxy group at the 5-position and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Allyloxy)pyridin-2-yl)methanol typically involves the reaction of 5-hydroxy-2-hydroxymethylpyridine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent mixture of water and acetone at 60°C for several hours. The reaction mixture is then neutralized with hydrochloric acid and extracted with ethyl acetate to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (5-(Allyloxy)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as or .
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like or .
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: (5-(Allyloxy)pyridin-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (5-(Allyloxy)pyridin-2-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules .
Mecanismo De Acción
The mechanism of action of (5-(Allyloxy)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The allyloxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(5-Hydroxy-2-hydroxymethylpyridine): Lacks the allyloxy group, making it less versatile in certain synthetic applications.
(5-Allyloxy-2-methylpyridine): Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: (5-(Allyloxy)pyridin-2-yl)methanol is unique due to the presence of both allyloxy and hydroxymethyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(5-prop-2-enoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c1-2-5-12-9-4-3-8(7-11)10-6-9/h2-4,6,11H,1,5,7H2 |
Clave InChI |
HCWDIJODYANPCE-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CN=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)
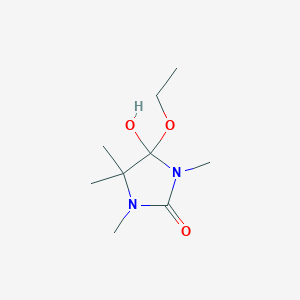

![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)
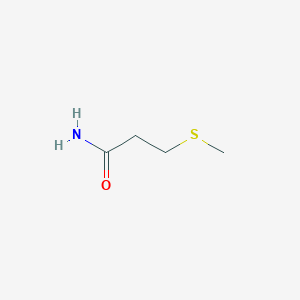
![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)
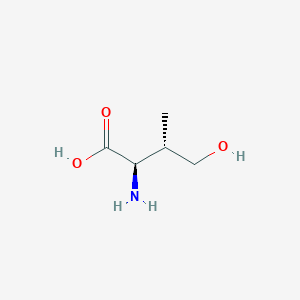
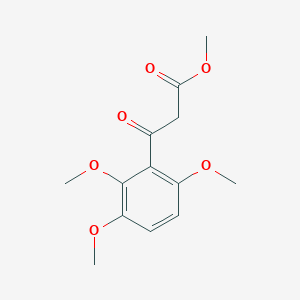
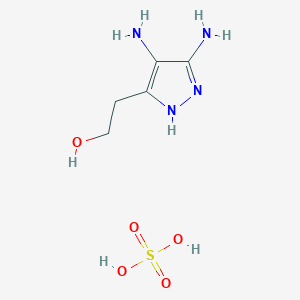
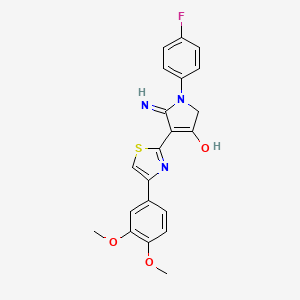
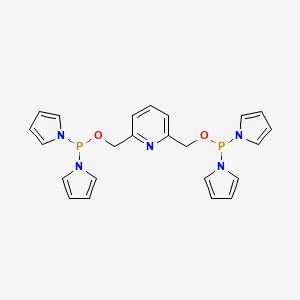
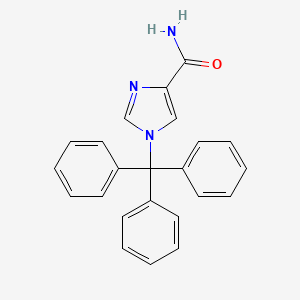
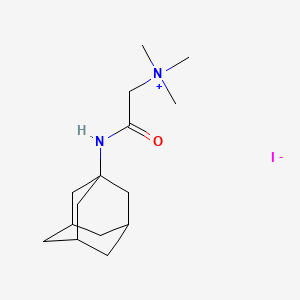
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
